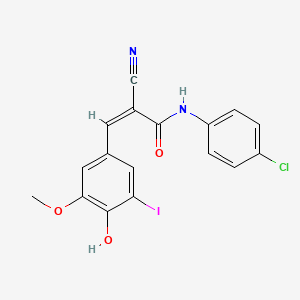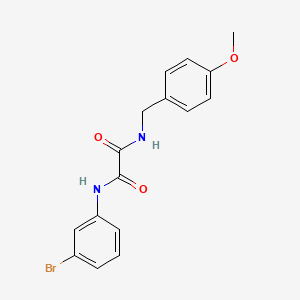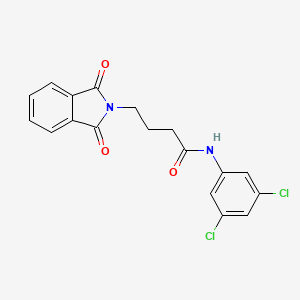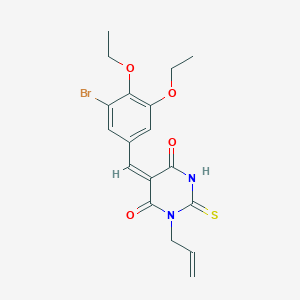![molecular formula C19H18N4OS B4934674 2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)
2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone, commonly known as DMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DMPP is a heterocyclic compound that contains a pyrazolidinone ring, a dimethylamino group, and a benzothiazole moiety. The compound exhibits a range of biological activities and has been studied extensively in various fields of research.
作用机制
The mechanism of action of DMPP is not fully understood. However, studies have suggested that DMPP exerts its biological activity by inhibiting various enzymes and signaling pathways. DMPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, DMPP has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DMPP has been reported to exhibit a range of biochemical and physiological effects. DMPP has been shown to induce cell cycle arrest and apoptosis in cancer cells. DMPP has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. Additionally, DMPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DMPP has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit a range of biological activities. Additionally, DMPP is stable under a range of conditions, making it suitable for use in various assays. However, there are also limitations to the use of DMPP in lab experiments. The compound has low solubility in water, which can limit its use in certain assays. Additionally, DMPP has been reported to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for the study of DMPP. One potential area of research is the development of DMPP-based anticancer drugs. DMPP has been shown to exhibit potent anticancer activity, and further studies could lead to the development of novel cancer therapies. Another potential area of research is the development of DMPP-based antimicrobial agents. DMPP has been shown to exhibit antimicrobial activity against a range of bacteria and fungi, and further studies could lead to the development of novel antibiotics. Finally, further studies are needed to elucidate the mechanism of action of DMPP and to identify its molecular targets.
合成方法
DMPP can be synthesized through several methods, including the reaction of 2-aminobenzothiazole with dimethylformamide dimethylacetal, followed by the reaction of the resulting compound with phenylhydrazine and acetic anhydride. Another method involves the reaction of 2-aminobenzothiazole with dimethylformamide dimethylacetal and phenylhydrazine in the presence of acetic anhydride.
科学研究应用
DMPP has been extensively studied for its various biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties. DMPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, DMPP has been reported to exhibit antimicrobial activity against a range of bacteria and fungi. DMPP also possesses anti-inflammatory properties and has been shown to reduce inflammation in animal models.
属性
IUPAC Name |
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-phenylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-22(2)12-14-17(13-8-4-3-5-9-13)21-23(18(14)24)19-20-15-10-6-7-11-16(15)25-19/h3-12,17,21H,1-2H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJRUUASSXQWJS-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)

![3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)
